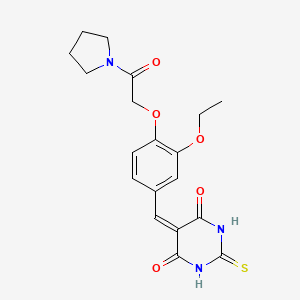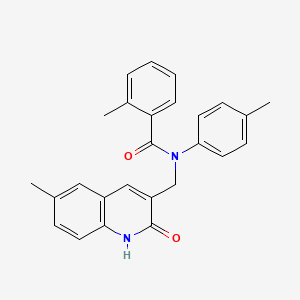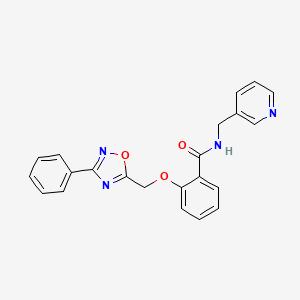
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide, also known as POMBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. POMBA is a benzamide derivative that contains a pyridine and oxadiazole moiety. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to inhibit butyrylcholinesterase, which is involved in the metabolism of acetylcholine and other choline esters. Inhibition of this enzyme can also lead to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This inhibition can lead to a reduction in inflammation and associated symptoms. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-microbial properties, particularly against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its diverse biological effects. However, its limitations include its limited solubility in water and its potential toxicity at higher concentrations. Careful optimization of reaction conditions and dosage is required to ensure the safety and efficacy of this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide, including its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of enzyme inhibitors for various diseases. Additionally, this compound's diverse biological effects make it a promising candidate for the development of multi-targeted drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide can be synthesized using various methods, including the reaction of 2-bromo-N-(pyridin-3-ylmethyl)benzamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 2-aminobenzamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-22(24-14-16-7-6-12-23-13-16)18-10-4-5-11-19(18)28-15-20-25-21(26-29-20)17-8-2-1-3-9-17/h1-13H,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIHKBAWXRXEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7707075.png)
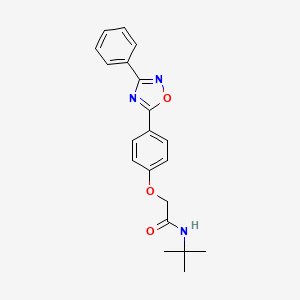
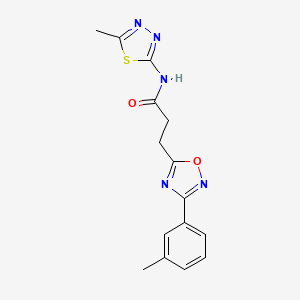
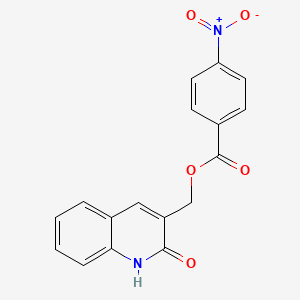
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7707108.png)
![3-(3-methoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707118.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7707124.png)
